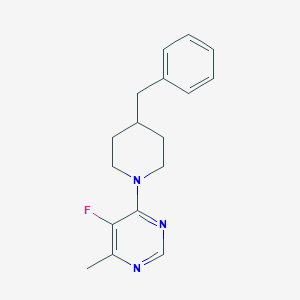![molecular formula C16H18F2N4 B12232265 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B12232265.png)
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a methylpyrimidine moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 3,5-difluorobenzyl chloride with piperazine to form 4-(3,5-difluorobenzyl)piperazine. This intermediate is then reacted with 6-methylpyrimidine-4-carbaldehyde under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .
Scientific Research Applications
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares a similar piperazine structure but with different substituents.
N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide: Contains a difluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of a difluorophenyl group, piperazine ring, and methylpyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18F2N4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H18F2N4/c1-12-6-16(20-11-19-12)22-4-2-21(3-5-22)10-13-7-14(17)9-15(18)8-13/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
CVBJALKVMOPMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12232182.png)
![1-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B12232186.png)
![N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12232193.png)
![4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12232196.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12232202.png)

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B12232224.png)
![5-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B12232227.png)
![2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12232236.png)

![2-cyclobutanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232242.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B12232245.png)

![1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B12232248.png)
